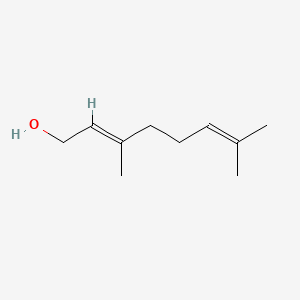

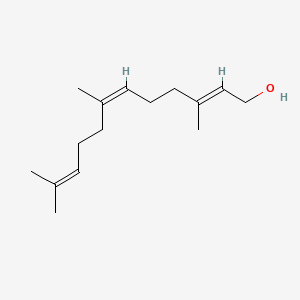

(E,Z)-farnesol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E,Z)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. The compound exists as a mixture of two geometric isomers, (E)-farnesol and (Z)-farnesol, which differ in the spatial arrangement of their atoms around the double bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E,Z)-Farnesol can be synthesized through several methods, including:

Isomerization of Farnesyl Acetate: This method involves the isomerization of farnesyl acetate using acidic or basic catalysts to yield a mixture of (E)- and (Z)-farnesol.

Reduction of Farnesyl Chloride: Farnesyl chloride can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.

Grignard Reaction: The Grignard reaction of geranyl bromide with ethyl magnesium bromide followed by hydrolysis can also yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extracted farnesol is then purified using techniques like distillation and chromatography to obtain the desired isomeric mixture.

Analyse Des Réactions Chimiques

Types of Reactions: (E,Z)-Farnesol undergoes various chemical reactions, including:

Oxidation: Farnesol can be oxidized to farnesal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of farnesol can yield farnesane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents like thionyl chloride (SOCl2), esterification agents like acetic anhydride (C4H6O3)

Major Products:

Oxidation: Farnesal

Reduction: Farnesane

Substitution: Farnesyl halides, farnesyl esters

Applications De Recherche Scientifique

(E,Z)-Farnesol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various sesquiterpenes and other complex organic molecules.

Biology: Studied for its role in the regulation of cell signaling pathways and its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Industry: Utilized in the formulation of fragrances, cosmetics, and flavoring agents due to its pleasant aroma and stability.

Mécanisme D'action

The mechanism of action of (E,Z)-farnesol involves its interaction with various molecular targets and pathways:

Cell Signaling: Farnesol is known to modulate the activity of small GTPases, which are involved in cell signaling and regulation of cellular processes.

Antimicrobial Activity: Farnesol disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anti-inflammatory Effects: Farnesol inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Properties: Farnesol induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparaison Avec Des Composés Similaires

(E,Z)-Farnesol can be compared with other similar compounds, such as:

Geraniol: Another sesquiterpene alcohol with a similar structure but differing in the position of double bonds.

Nerol: An isomer of geraniol with a different spatial arrangement of atoms.

Citronellol: A related compound with a similar floral aroma but differing in the presence of a hydroxyl group.

Uniqueness: this compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to exist as a mixture of (E)- and (Z)-isomers allows for a broader range of applications and interactions compared to its similar counterparts.

Propriétés

Numéro CAS |

3879-60-5 |

|---|---|

Formule moléculaire |

C15H26O |

Poids moléculaire |

222.37 g/mol |

Nom IUPAC |

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+ |

Clé InChI |

CRDAMVZIKSXKFV-GNESMGCMSA-N |

SMILES isomérique |

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCO)C)C)C |

Point d'ébullition |

230 to 235 °F at 760 mmHg (NTP, 1992) 110-113 °C BP: 145-146 °C at 3 mm Hg |

Color/Form |

Colorless liquid Slightly yellow liquid |

Densité |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8871 at 20 °C/4 °C Sp gr: 0.884-0.891 0.884-0.889 |

melting_point |

< 25 °C |

Description physique |

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992) Colorless liquid with a delicate floral odor; [Hawley] Slightly yellow to colourless liquid; mild, oily, floral aroma |

Solubilité |

Soluble in three volumes of 70% alcohol SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL Solubility in alcohol: 1 mL in 1 mL 95% ethanol Insoluble in water Insoluble in water; soluble in oils soluble (in ethanol) |

Pression de vapeur |

0.0000394 [mmHg] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753794.png)

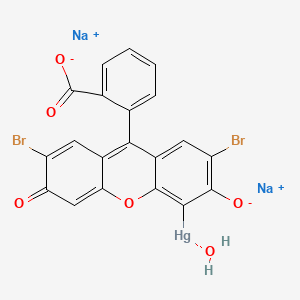

mercury](/img/structure/B10753808.png)

![S-[(7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,5'-bis(oxidanylidene)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753819.png)

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)